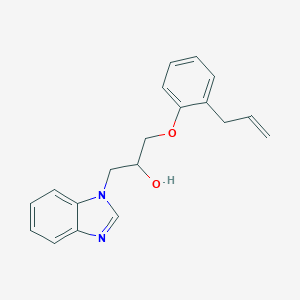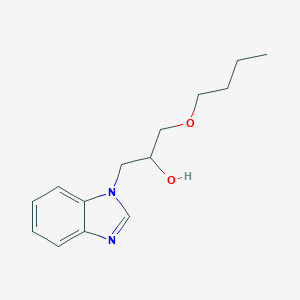![molecular formula C21H21Cl2IN2O3 B289243 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B289243.png)
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and gene repression. JNJ-26481585 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory conditions.
Wirkmechanismus
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide inhibits the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the activation of gene transcription. This results in changes in gene expression that can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as the modulation of inflammatory and neurodegenerative pathways.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to induce changes in gene expression, leading to cell cycle arrest, apoptosis, and differentiation. In neurodegenerative diseases, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to reduce neuroinflammation and improve cognitive function. In inflammatory conditions, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory conditions.
However, there are also limitations to the use of 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. It also has potential off-target effects that could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide. In cancer, further studies are needed to determine the optimal dosing and combination with other therapies. In neurodegenerative diseases, clinical trials are needed to determine the safety and efficacy of 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide in humans. In inflammatory conditions, further studies are needed to determine the optimal dosing and duration of treatment.
Conclusion:
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide is a small molecule inhibitor of HDAC enzymes that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory conditions. It has been extensively studied in preclinical models and has shown promising results. However, further studies are needed to determine its safety and efficacy in humans and to optimize its use in lab experiments.
Synthesemethoden
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide can be synthesized using a multi-step synthetic route involving the condensation of 4-iodo-2,4-dichlorobenzoyl chloride with 2-(2-hydroxyethyl)piperidine, followed by N-carbonylation with phosgene and coupling with 4-aminobenzamide. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammatory conditions. In cancer, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer.
In neurodegenerative diseases, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In inflammatory conditions, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Molekularformel |
C21H21Cl2IN2O3 |
|---|---|
Molekulargewicht |
547.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]-4-iodophenyl]benzamide |
InChI |
InChI=1S/C21H21Cl2IN2O3/c22-13-4-6-16(18(23)11-13)20(28)25-19-7-5-14(24)12-17(19)21(29)26-9-2-1-3-15(26)8-10-27/h4-7,11-12,15,27H,1-3,8-10H2,(H,25,28) |
InChI-Schlüssel |
NSSHXLJGMMAEEW-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CCO)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CCN(C(C1)CCO)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



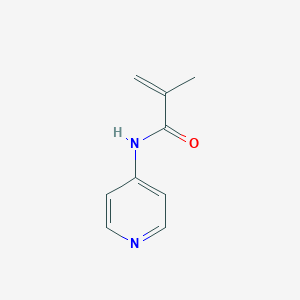
![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
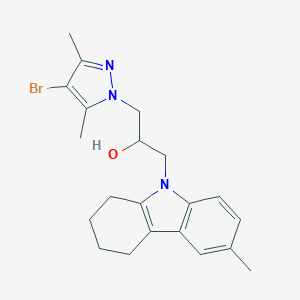
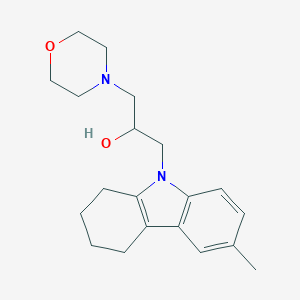
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
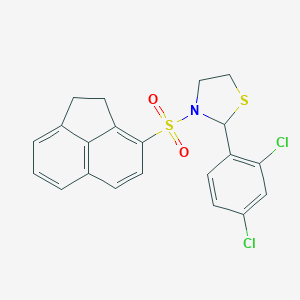

![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

